molecular formula C13H20ClFN2O2 B15060836 [2-Amino-2-(2-fluorophenyl)ethyl]carbamic acid tert-butyl ester hydrochloride

[2-Amino-2-(2-fluorophenyl)ethyl]carbamic acid tert-butyl ester hydrochloride

Cat. No.: B15060836
M. Wt: 290.76 g/mol
InChI Key: FRINMCBFQPZOIN-UHFFFAOYSA-N
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Description

[2-Amino-2-(2-fluorophenyl)ethyl]carbamic acid tert-butyl ester hydrochloride is a Boc-protected amine derivative featuring a 2-fluorophenyl-substituted ethylamine backbone. The tert-butyl carbamate group serves as a protective moiety for the amine, while the hydrochloride salt enhances solubility and stability. This compound is structurally significant in medicinal chemistry, particularly in the development of protease inhibitors or receptor-targeted agents, where fluorinated aromatic systems and protected amines are critical for bioactivity and pharmacokinetics .

Properties

Molecular Formula

C13H20ClFN2O2

Molecular Weight

290.76 g/mol

IUPAC Name

tert-butyl N-[2-amino-2-(2-fluorophenyl)ethyl]carbamate;hydrochloride

InChI

InChI=1S/C13H19FN2O2.ClH/c1-13(2,3)18-12(17)16-8-11(15)9-6-4-5-7-10(9)14;/h4-7,11H,8,15H2,1-3H3,(H,16,17);1H

InChI Key

FRINMCBFQPZOIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC=CC=C1F)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-amino-2-(2-fluorophenyl)ethyl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 2-fluoroaniline under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an organic solvent like dichloromethane. The product is then purified through crystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl (2-amino-2-(2-fluorophenyl)ethyl)carbamate hydrochloride is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as a substrate or inhibitor in various biochemical assays .

Medicine: In medicine, tert-Butyl (2-amino-2-(2-fluorophenyl)ethyl)carbamate hydrochloride is explored for its potential therapeutic properties. It may be used in the development of drugs targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. It is also used in the formulation of certain coatings and adhesives .

Mechanism of Action

The mechanism of action of tert-Butyl (2-amino-2-(2-fluorophenyl)ethyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Analysis

The following table highlights key structural differences between the target compound and similar tert-butyl carbamate derivatives:

Compound Name (CAS/ID) Core Structure Substituents/Modifications Molecular Formula Molecular Weight (g/mol)
Target Compound Ethylamine 2-Fluorophenyl, Boc-protected amine, HCl C₁₃H₁₈FClN₂O₂ ~296.75
SC-35650 (SynChem, Inc.) Ethylamine 3-Chlorophenyl, 4-Cl-phenylamino C₁₉H₂₁Cl₂N₂O₂ ~380.3
(4-Chloro-2-fluoro-phenyl)-carbamate (956828-47-0) Phenyl ring 4-Cl, 2-F substitution, Boc-protected C₁₁H₁₃ClFNO₂ 257.68
(2-Amino-benzyl)-carbamate (162046-50-6) Benzylamine 2-Aminobenzyl, Boc-protected C₁₂H₁₆N₂O₂ 220.27

Key Observations:

  • Target vs. SC-35650: The target compound’s 2-fluorophenyl group contrasts with SC-35650’s dichlorophenyl and phenylamino substituents. The latter’s higher molecular weight (~380 vs. ~297 g/mol) and lipophilic Cl groups may reduce aqueous solubility compared to the fluorine-containing target .
  • Target vs. 956828-47-0 : The aromatic carbamate in 956828-47-0 lacks the ethylamine backbone, resulting in a smaller molecular weight (257.68 vs. 296.75 g/mol). The 4-Cl-2-F substitution may enhance metabolic stability but reduce conformational flexibility relative to the target’s ethyl-linked system .
  • Target vs. 162046-50-6 : The benzylamine core in 162046-50-6 introduces a rigid aromatic system, whereas the target’s ethylamine allows rotational freedom. The absence of a hydrochloride salt in 162046-50-6 may limit its solubility in polar solvents .
Solubility and Stability
  • Hydrochloride Salt Advantage : The target’s HCl salt improves aqueous solubility compared to neutral analogs like SC-35650 or 162046-50-6, which lack ionizable groups .
  • Fluorine Impact : The 2-fluorophenyl group in the target may enhance metabolic stability and membrane permeability compared to chlorinated analogs (e.g., SC-35650) due to fluorine’s electronegativity and small atomic radius .
Bioactivity Considerations
  • SC-35650: The dichlorophenyl and phenylamino groups could increase affinity for hydrophobic binding pockets in enzymes, but toxicity risks from chlorine residues may limit therapeutic utility .
  • 956828-47-0 : The direct aromatic substitution may favor π-π stacking interactions in receptor binding, though the lack of an ethylamine spacer might reduce adaptability in active sites .

Biological Activity

[2-Amino-2-(2-fluorophenyl)ethyl]carbamic acid tert-butyl ester hydrochloride, also known by its CAS number 939760-40-4, is a compound of interest due to its potential biological activities. This compound is characterized by the presence of a fluorinated phenyl group, which may enhance its pharmacological properties. Understanding its biological activity involves exploring its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C13H19FN2O2
  • Molecular Weight : 254.3 g/mol
  • Structure : The compound contains a tert-butyl ester and an amino group attached to a fluorophenyl ethyl chain, which may influence its interaction with biological targets.

The biological activity of [2-Amino-2-(2-fluorophenyl)ethyl]carbamic acid tert-butyl ester hydrochloride can be attributed to its ability to interact with various biological pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in neurotransmitter uptake, potentially affecting serotonin levels in the brain. This is significant for conditions like depression and anxiety.
  • Anticancer Activity : Preliminary studies suggest that similar compounds exhibit cytotoxic effects against cancer cell lines, indicating that this compound may have potential as an anticancer agent.
  • Neuroprotective Effects : The presence of the fluorinated group may enhance neuroprotective properties, making it a candidate for studying neurodegenerative diseases.

Case Studies

  • Inhibition of 5-HT Uptake : Research indicated that compounds containing a trifluoromethyl group in similar structures showed increased potency in inhibiting serotonin uptake by six-fold compared to non-fluorinated analogs, suggesting a possible mechanism for [2-Amino-2-(2-fluorophenyl)ethyl]carbamic acid tert-butyl ester hydrochloride in modulating mood disorders .
  • Cytotoxicity Against Cancer Cells : A study demonstrated that related carbamate derivatives exhibited significant cytotoxic effects on various cancer cell lines, including breast and lung cancer models. The mechanism involved apoptosis induction and disruption of cell cycle progression .
  • Neuroprotective Studies : In models simulating neurodegeneration, compounds with structural similarities showed reduced oxidative stress and inflammation markers, indicating potential neuroprotective roles .

Data Table: Biological Activity Overview

Activity TypeObserved EffectsReference
Enzyme InhibitionIncreased serotonin uptake inhibition
Anticancer ActivityCytotoxicity against breast and lung cancer
NeuroprotectionReduced oxidative stress in neuronal models

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